N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-4-9(2)6-11(5-8)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYCDQPPLLFWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article details its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C13H15N3OS2
- Molecular Weight : 293.41 g/mol
- CAS Number : Specific identifiers are essential for referencing in databases.
Synthesis
The compound can be synthesized through various chemical reactions involving thiadiazole derivatives. The synthesis typically includes the reaction of 3,5-dimethylphenyl amine with appropriate thiadiazole precursors under controlled conditions to yield the desired acetamide product .
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In particular:
- Gram-positive Bacteria : The compound demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong antibacterial potential .
- Fungal Activity : this compound also displayed antifungal activity against various strains of Candida, including drug-resistant variants. This activity suggests its potential as a therapeutic agent in treating fungal infections .
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Studies have indicated that thiadiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into similar compounds have shown promising results in reducing the viability of cancer cell lines .
Case Studies
- Antimicrobial Screening : A study evaluated several thiadiazole derivatives for their antimicrobial activity. This compound was among the most potent against both Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 64 μg/mL .
- In Vitro Anticancer Activity : In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a lead compound for further development in cancer therapies .
Research Findings Summary Table
Scientific Research Applications
Based on the search results, here's what is known about N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide:
Basic Information
- Chemical Name : this compound .
- Synonyms : The compound is also known by the same chemical name .
- Molecular Formula : C13H15N3OS2 .
- Molecular Weight : 293.41 .
- CAS Number : While a CAS number isn't explicitly listed in the provided search results, the compound is associated with CBNumber: CB7672831 .
Potential Research Areas
While the search results do not provide explicit applications of this compound, the presence of thiadiazole and acetamide moieties suggests potential research avenues:
- Neuroprotection : Kynurenic acid (KYNA), a metabolite in the tryptophan-kynurenine pathway, has neuroprotective properties, particularly as an antagonist of NMDA receptors . Given the structural similarity, this compound might be explored for similar activity.
- Antimicrobial Research : Derivatives of thiadiazole have been studied for antimicrobial activity.
- Anti-inflammatory Activity : Some compounds with structural similarity to this compound have demonstrated anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural uniqueness lies in its 3,5-dimethylphenyl and 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl groups. Key analogs and their distinctions include:
Notes:
- Electron-withdrawing vs. electron-donating groups : The 3,5-dimethylphenyl group (electron-donating) contrasts with analogs like 5j (4-chlorobenzylthio; electron-withdrawing), which may alter crystal packing and reactivity .
- Sulfur positioning : The sulfanyl group in the target compound differs from sulfonamide analogs (e.g., ’s N-(4-sulfamoylphenyl)acetamide), which exhibit higher PSA (137.67 Ų) and logP (3.09) .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in 5h ) show lower melting points (133–135°C) compared to smaller alkylthio derivatives (5f: 158–160°C). The target compound’s melting point is unreported but likely influenced by its planar 3,5-dimethylphenyl group .
- Hydrogen Bonding : The planar geometry of the target compound’s analog in facilitates intermolecular C–H···N bonds, enhancing crystallinity and stability .
Preparation Methods
Synthesis of 5-Methyl-1,3,4-Thiadiazole-2-Thiol
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide precursors. A representative method involves:
Formation of Methyl-Substituted Thiosemicarbazide :
Methyl hydrazine reacts with carbon disulfide in an alkaline medium (e.g., potassium hydroxide) to form 5-methyl-1,3,4-thiadiazole-2-thiol . This step parallels the synthesis of 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione, where carbon disulfide facilitates cyclization under reflux conditions.Purification and Isolation :
The crude product is acidified to pH 4–5 using hydrochloric acid, precipitating the thiol derivative, which is then recrystallized from ethanol.
Key Reaction Conditions :
Synthesis of 2-Chloro-N-(3,5-Dimethylphenyl)Acetamide
The acetamide segment is prepared via acylation of 3,5-dimethylaniline:
- Acylation with Chloroacetyl Chloride :
3,5-Dimethylaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(3,5-dimethylphenyl)acetamide . This exothermic reaction requires controlled addition and cooling to prevent side reactions.
Key Reaction Conditions :
Coupling Reaction to Form the Target Compound
The final step involves nucleophilic substitution between the thiol and chloroacetamide:
Thiolate Formation :
5-Methyl-1,3,4-thiadiazole-2-thiol is deprotonated using sodium hydride or potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide).Nucleophilic Attack :
The thiolate ion reacts with 2-chloro-N-(3,5-dimethylphenyl)acetamide, displacing chloride and forming the sulfanyl bond.
Key Reaction Conditions :
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Dimethylformamide | Enhances solubility of intermediates |
| Base | Potassium carbonate | Mild, minimizes side reactions |
| Temperature | 60–70°C | Accelerates substitution without decomposition |
Purity and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:
Q & A
Q. What are the optimized synthetic routes for N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
- Sulfanyl linkage : Reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with α-haloacetamides (e.g., 2-chloro-N-(3,5-dimethylphenyl)acetamide) in basic media (e.g., KOH/ethanol).
- Purification : Recrystallization using acetone or ethanol to achieve >95% purity . Optimization strategies:
- High-throughput screening to identify ideal molar ratios (e.g., 1:1.2 for thiol:haloacetamide).
- Continuous flow chemistry to enhance reaction efficiency and reduce waste .
Q. Which spectroscopic methods are most effective for structural confirmation?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups on phenyl), δ 3.8–4.2 ppm (CH₂-S), and δ 7.2–7.5 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~160 ppm (thiadiazole C=S) validate core functional groups .
- IR spectroscopy : Bands at ~3250 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~680 cm⁻¹ (C-S) .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₁₄H₁₆N₃OS₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
